molecular formula C22H16Cl2N2O3 B4016885 2,2-bis(4-chlorophenyl)-N-(4-nitrophenyl)cyclopropane-1-carboxamide

2,2-bis(4-chlorophenyl)-N-(4-nitrophenyl)cyclopropane-1-carboxamide

Cat. No.: B4016885
M. Wt: 427.3 g/mol
InChI Key: VGZBSFGGLFNRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-bis(4-chlorophenyl)-N-(4-nitrophenyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique cyclopropane ring structure and the presence of both chlorophenyl and nitrophenyl groups

Properties

IUPAC Name

2,2-bis(4-chlorophenyl)-N-(4-nitrophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O3/c23-16-5-1-14(2-6-16)22(15-3-7-17(24)8-4-15)13-20(22)21(27)25-18-9-11-19(12-10-18)26(28)29/h1-12,20H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZBSFGGLFNRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(4-chlorophenyl)-N-(4-nitrophenyl)cyclopropane-1-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under controlled conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via a Friedel-Crafts alkylation reaction, where chlorobenzene is reacted with the cyclopropane intermediate in the presence of a Lewis acid catalyst.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a nitrobenzene derivative is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2-bis(4-chlorophenyl)-N-(4-nitrophenyl)cyclopropane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functional properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,2-bis(4-chlorophenyl)-N-(4-nitrophenyl)cyclopropane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-bis(4-chlorophenyl)-N-(4-nitrophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This can lead to alterations in cellular processes and biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-bis(4-chlorophenyl)cyclopropane-1-carboxamide: Lacks the nitrophenyl group, resulting in different chemical and biological properties.

    N-(4-nitrophenyl)cyclopropane-1-carboxamide: Lacks the chlorophenyl groups, leading to variations in reactivity and applications.

Uniqueness

2,2-bis(4-chlorophenyl)-N-(4-nitrophenyl)cyclopropane-1-carboxamide is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-bis(4-chlorophenyl)-N-(4-nitrophenyl)cyclopropane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
2,2-bis(4-chlorophenyl)-N-(4-nitrophenyl)cyclopropane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.